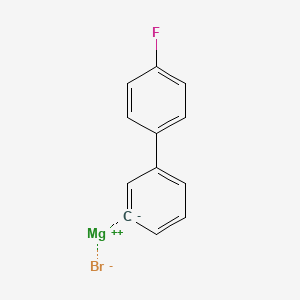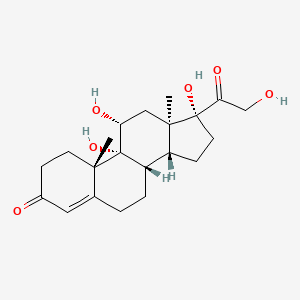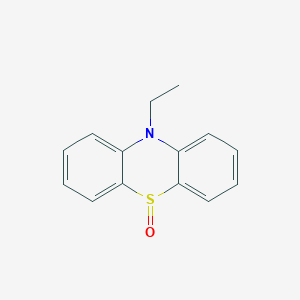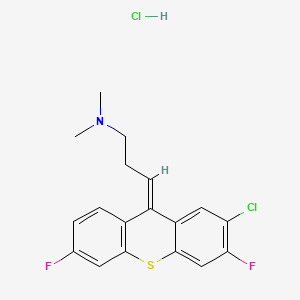
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, particularly its high thermal and chemical stability, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure contributes to its hydrophobic and lipophobic characteristics, making it useful in specialized applications such as surfactants and cleaning agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl chloride with a suitable amine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme can be represented as follows:
R-SO2Cl+R’-NH2→R-SO2NHR’+HCl
In this case, R represents the fluorinated alkyl group, and R’ represents the 2-methoxyethyl group. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the fluorinated groups.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically the substituted sulfonamides.
Oxidation: The major products are often the corresponding sulfonic acids.
Hydrolysis: The major products are the sulfonic acid and the corresponding amine.
科学的研究の応用
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions, particularly in aqueous cleaning solutions. Its unique properties make it valuable in the synthesis of other fluorinated compounds.
Biology: The compound’s stability and hydrophobic nature make it useful in biological studies, particularly in the study of membrane proteins and other hydrophobic biomolecules.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of cleaning agents, particularly for industrial and electronic cleaning applications due to its ability to remove hydrophobic contaminants.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is primarily based on its chemical structure. The multiple fluorine atoms provide high thermal and chemical stability, while the sulfonamide group allows for interactions with various substrates. The compound can act as a surfactant, reducing surface tension and allowing for better cleaning and interaction with hydrophobic surfaces.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonamide: Similar structure but lacks the 2-methoxyethyl group.
Perfluorooctanesulfonamide: Another fluorinated sulfonamide with a longer carbon chain.
Trifluoromethanesulfonamide: A simpler fluorinated sulfonamide with only three fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is unique due to the presence of the 2-methoxyethyl group, which provides additional hydrophilicity compared to other fluorinated sulfonamides. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.
特性
CAS番号 |
40630-68-0 |
|---|---|
分子式 |
C4F9SO2NHCH2CH2OCH3 C7H8F9NO3S |
分子量 |
357.20 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-methoxyethyl)butane-1-sulfonamide |
InChI |
InChI=1S/C7H8F9NO3S/c1-20-3-2-17-21(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,2-3H2,1H3 |
InChIキー |
CHVVZRWVLRCPLZ-UHFFFAOYSA-N |
正規SMILES |
COCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)


![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)

![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)




